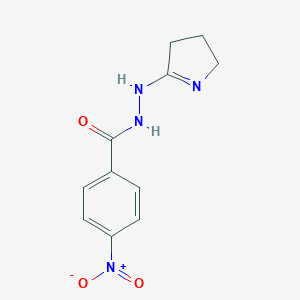![molecular formula C15H19NO4 B256674 [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid, also known as CCPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCPA is a derivative of fenofibrate, a drug used to treat hyperlipidemia, and has been found to have similar lipid-lowering effects. In addition, CCPA has shown promise in the treatment of other diseases such as cancer and Alzheimer's.
作用机制
The mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes, including lipid metabolism. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to activate PPARα and PPARγ, which are involved in lipid metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. In animal models, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease liver fat accumulation. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to induce apoptosis in cancer cells and protect against neurodegeneration in Alzheimer's disease.
实验室实验的优点和局限性
One advantage of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its potential therapeutic applications in various diseases. It has been found to have lipid-lowering effects similar to fenofibrate, as well as potential anti-cancer and neuroprotective effects. However, one limitation of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid. One area of research could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, further research could investigate the mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and its effects on various metabolic pathways. Finally, research could focus on developing more efficient methods for synthesizing [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and improving its solubility in water for easier administration in experimental settings.
合成方法
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate to form the intermediate compound, N-cyclohexyl-4-hydroxyphenylacetamide. This intermediate is then reacted with chloroacetic acid to form [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid.
科学研究应用
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential therapeutic applications in various diseases. One area of research has focused on its lipid-lowering effects, similar to fenofibrate. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels in animal models. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential anti-cancer effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease.
属性
产品名称 |
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC 名称 |
2-[4-(cyclohexylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-6-11(7-9-13)15(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,18) |
InChI 键 |
XHHSDMDEUVEJGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B256592.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
